molecular formula C20H23NO2 B13866767 tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate

Katalognummer: B13866767
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: SWEGVUWSXJEPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate is an organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of naphthalene derivatives with pyridine carboxylates under specific conditions. One common method involves the use of tert-butyl esters and naphthalene derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety provides additional aromaticity and potential for π-π interactions, making it valuable in various applications .

Eigenschaften

Molekularformel

C20H23NO2

Molekulargewicht

309.4 g/mol

IUPAC-Name

tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-13-11-16(12-14-21)18-10-6-8-15-7-4-5-9-17(15)18/h4-11H,12-14H2,1-3H3

InChI-Schlüssel

SWEGVUWSXJEPIF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.